molecular formula C11H15NO2 B13692236 Benzenamine, 4-[(tetrahydro-2H-pyran-2-yl)oxy]- CAS No. 97389-23-6

Benzenamine, 4-[(tetrahydro-2H-pyran-2-yl)oxy]-

Cat. No.: B13692236
CAS No.: 97389-23-6
M. Wt: 193.24 g/mol
InChI Key: YKDYSZGTIRIDCC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(Tetrahydro-2H-pyran-2-yl)oxy]aniline is a chemical compound with the molecular formula C11H15NO2. It is known for its unique structure, which includes a tetrahydropyran ring attached to an aniline group through an oxygen atom. This compound is used in various scientific research applications due to its interesting chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(Tetrahydro-2H-pyran-2-yl)oxy]aniline typically involves the reaction of aniline with tetrahydropyran-2-ol in the presence of a suitable catalyst. One common method includes the use of acid catalysts to facilitate the formation of the ether linkage between the aniline and tetrahydropyran-2-ol. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials .

Industrial Production Methods

Industrial production of 4-[(Tetrahydro-2H-pyran-2-yl)oxy]aniline may involve similar synthetic routes but on a larger scale. The process may include additional steps such as purification and crystallization to obtain the compound in high purity. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

4-[(Tetrahydro-2H-pyran-2-yl)oxy]aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-[(Tetrahydro-2H-pyran-2-yl)oxy]aniline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[(Tetrahydro-2H-pyran-2-yl)oxy]aniline involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(Tetrahydro-2H-pyran-2-yl)oxy]aniline is unique due to its specific combination of a tetrahydropyran ring and an aniline group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications. Its ability to undergo diverse chemical reactions and its potential biological activities further distinguish it from similar compounds .

Properties

CAS No.

97389-23-6

Molecular Formula

C11H15NO2

Molecular Weight

193.24 g/mol

IUPAC Name

4-(oxan-2-yloxy)aniline

InChI

InChI=1S/C11H15NO2/c12-9-4-6-10(7-5-9)14-11-3-1-2-8-13-11/h4-7,11H,1-3,8,12H2

InChI Key

YKDYSZGTIRIDCC-UHFFFAOYSA-N

Canonical SMILES

C1CCOC(C1)OC2=CC=C(C=C2)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.